Cas no 4175-76-2 (2,4-dichloro-1,3-thiazole)
2,4-dichloro-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
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- 2,4-Dichlorothiazole
- 2,4-Dichloro-1,3-thiazole
- SY037988
- D3549
- FD-0206
- 2,4-Dichloro-thiazole
- MFCD08691358
- AC-22763
- ICETWLGKJXCIDX-UHFFFAOYSA-N
- 4175-76-2
- SCHEMBL149587
- 2 pound not4-Dichloro-thiazole
- AKOS005072743
- EN300-26489
- A24036
- DTXSID40490880
- AM20100105
- W-200552
- FT-0649145
- CS-W018061
- C3HCl2NS
- dichlorothiazole
- SB15816
- 2,4-dichloro-1,3-thiazole
-
- MDL: MFCD08691358
- Inchi: 1S/C3HCl2NS/c4-2-1-7-3(5)6-2/h1H
- InChI Key: ICETWLGKJXCIDX-UHFFFAOYSA-N
- SMILES: ClC1=CSC(=N1)Cl
Computed Properties
- Exact Mass: 152.92100
- Monoisotopic Mass: 152.9206756g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 70
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.9
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- Color/Form: Uncertain
- Density: 1.603
- Melting Point: 42.0 to 46.0 deg-C
- Boiling Point: 184°C(lit.)
- Flash Point: 90.999 °C
- Refractive Index: 1.592
- PSA: 41.13000
- LogP: 2.44990
- Solubility: Uncertain
2,4-dichloro-1,3-thiazole Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36
- RTECS:WH1443500
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,2-8°C
2,4-dichloro-1,3-thiazole Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2,4-dichloro-1,3-thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-FS384-5g |
2,4-dichloro-1,3-thiazole |
4175-76-2 | 98% | 5g |
153.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-FS384-25g |
2,4-dichloro-1,3-thiazole |
4175-76-2 | 98% | 25g |
486.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-FS384-1g |
2,4-dichloro-1,3-thiazole |
4175-76-2 | 98% | 1g |
63.0CNY | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D823229-25g |
2,4-Dichlorothiazole |
4175-76-2 | 98% | 25g |
486.00 | 2021-05-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006273-25g |
2,4-dichloro-1,3-thiazole |
4175-76-2 | 98% | 25g |
¥140 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006273-5g |
2,4-dichloro-1,3-thiazole |
4175-76-2 | 98% | 5g |
¥32 | 2024-05-23 | |
| TRC | D436468-10mg |
2,4-Dichlorothiazole |
4175-76-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D436468-50mg |
2,4-Dichlorothiazole |
4175-76-2 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D436468-100mg |
2,4-Dichlorothiazole |
4175-76-2 | 100mg |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D138820-100g |
2,4-dichloro-1,3-thiazole |
4175-76-2 | ≥98.0% | 100g |
¥625.90 | 2023-09-03 |
2,4-dichloro-1,3-thiazole Suppliers
2,4-dichloro-1,3-thiazole Related Literature
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1. Azoles. Part 8. Metallation and bromine → lithium exchange reactions of polyhalogenothiazolesSalah Athmani,Andrew Bruce,Brian Iddon J. Chem. Soc. Perkin Trans. 1 1992 215
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2. Azoles. Part 9. Synthesis of derivatives of thieno[2,3-d]thiazole, 4H-pyrrolo-[2,3-d]thiazole, 2H-pyrazolo[3,4-d]thiazole and isoxazolo[3,4-d]thiazole from thiazolidine-2,4-dioneSalah Athmani,Mahmoud F. Farhat,Brian Iddon J. Chem. Soc. Perkin Trans. 1 1992 973
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3. Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ionM. Bosco,L. Forlani,V. Liturri,P. Riccio,P. E. Todesco J. Chem. Soc. B 1971 1373
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4. An easy general synthesis of 2-(N,N-dialkylamino)thiazol-5-yl aldehydes and ketonesIndu Sawhney,John R. H. Wilson J. Chem. Soc. Perkin Trans. 1 1990 329
Additional information on 2,4-dichloro-1,3-thiazole
Exploring the Properties and Applications of 2,4-Dichloro-1,3-thiazole (CAS No. 4175-76-2)
2,4-Dichloro-1,3-thiazole (CAS No. 4175-76-2) is a versatile heterocyclic compound that has garnered significant attention in recent years due to its unique chemical properties and wide-ranging applications. As a member of the thiazole family, this compound features a five-membered ring containing sulfur and nitrogen atoms, making it a valuable building block in organic synthesis and material science. Researchers and industry professionals are increasingly interested in 2,4-dichlorothiazole derivatives for their potential in pharmaceuticals, agrochemicals, and advanced materials.
The molecular structure of CAS 4175-76-2 consists of a thiazole core with two chlorine atoms at the 2 and 4 positions, which significantly influences its reactivity and physical characteristics. This chlorinated thiazole compound exhibits remarkable stability under various conditions while maintaining sufficient reactivity for further chemical transformations. Recent studies have focused on the synthesis of 2,4-dichloro-1,3-thiazole through optimized pathways that improve yield and purity, addressing growing demand from multiple industries.
In the pharmaceutical sector, 2,4-dichloro-1,3-thiazole serves as a crucial intermediate for developing novel bioactive molecules. Its structural motif appears in several drug candidates targeting various therapeutic areas, including anti-inflammatory and antimicrobial applications. The compound's ability to undergo diverse substitution reactions makes it particularly valuable for medicinal chemistry research and drug discovery programs. Pharmaceutical companies are actively exploring thiazole-based compounds as potential treatments for emerging health challenges.
Agricultural applications represent another important area for 2,4-dichlorothiazole derivatives. These compounds have shown promise in the development of new crop protection agents with improved efficacy and environmental profiles. Researchers are investigating their potential as precursors for next-generation agrochemicals that address current challenges in pest resistance and sustainable farming practices. The unique properties of thiazole-containing compounds make them particularly suitable for creating selective and biodegradable formulations.
Material science has also benefited from the incorporation of 2,4-dichloro-1,3-thiazole moieties into advanced polymers and functional materials. The compound's electronic characteristics contribute to the development of conductive polymers, organic semiconductors, and light-emitting materials. Recent breakthroughs in organic electronic materials have highlighted the importance of heterocyclic building blocks like this thiazole derivative for creating next-generation devices with enhanced performance characteristics.
From an environmental perspective, scientists are examining the biodegradation pathways and ecological impact of 2,4-dichloro-1,3-thiazole-containing compounds. This research aligns with growing concerns about chemical sustainability and the development of greener alternatives in industrial chemistry. Modern analytical techniques, including advanced chromatography and mass spectrometry methods, have improved our understanding of this compound's behavior in various systems.
The commercial availability of CAS 4175-76-2 has expanded in recent years to meet increasing demand from research institutions and industrial users. Suppliers now offer this compound in various purity grades and quantities, facilitating its use across different applications. Quality control measures for 2,4-dichloro-1,3-thiazole have become more stringent, with advanced characterization techniques ensuring batch-to-batch consistency for critical applications.
Future research directions for 2,4-dichloro-1,3-thiazole include exploring its potential in energy storage systems, catalytic processes, and nanotechnology applications. The compound's unique electronic properties make it particularly interesting for developing novel materials with tailored functionalities. As synthetic methodologies continue to advance, we can expect to see broader utilization of this versatile thiazole derivative across multiple scientific disciplines.
Safety considerations for handling 2,4-dichloro-1,3-thiazole follow standard laboratory protocols for organic compounds. Proper personal protective equipment and ventilation are recommended when working with this material. Researchers emphasize the importance of understanding the compound's physicochemical properties and reactivity patterns to ensure safe and effective utilization in various applications.
The growing body of scientific literature on 2,4-dichloro-1,3-thiazole reflects its increasing importance in modern chemistry. Recent publications have documented innovative synthetic routes, novel derivatives, and cutting-edge applications that highlight the compound's versatility. This expanding knowledge base supports further exploration of thiazole chemistry and its potential contributions to solving contemporary scientific and technological challenges.
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